(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Description
This compound features a fused benzo[a]quinolizine scaffold with two dione moieties (positions 2 and 4) and a dimethylaminomethylidene substituent at position 2. The (3E)-configuration indicates the stereochemistry of the exocyclic double bond.
Properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)10-13-15(19)9-14-12-6-4-3-5-11(12)7-8-18(14)16(13)20/h3-6,10,14H,7-9H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNDIZGRRIFIKK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of dimethylamine and a suitable quinazoline precursor in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving the use of high-pressure reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which retain the core structure but exhibit different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in the treatment of various cancers. For instance, derivatives of similar quinolizine structures have shown promising results against leukemia and solid tumors.
- Case Study 1 : A derivative of the compound demonstrated significant inhibition of cancer cell proliferation with GI50 values in the submicromolar range against multiple cancer lines, including breast and colon cancers .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that compounds with similar frameworks exhibit effective antibacterial properties.
- Case Study 2 : A related quinolizine derivative was tested against several bacterial strains, showing notable inhibition rates, particularly against Gram-positive bacteria .
Neuroprotective Effects
There is emerging evidence that compounds like this one may offer neuroprotective benefits. Studies suggest that certain derivatives can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
- Case Study 3 : Research involving related compounds indicated efficacy in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Applications in Material Science
The unique structural characteristics of this compound also make it suitable for applications in material science, particularly in the development of organic semiconductors and dyes.
Organic Photovoltaics
The incorporation of this compound into organic photovoltaic materials has been explored due to its electronic properties.
- Case Study 4 : A study demonstrated that incorporating similar quinolizine derivatives into polymer matrices improved charge transport properties and overall device efficiency .
Fluorescent Dyes
Due to its conjugated system, the compound can be utilized as a fluorescent dye in biological imaging techniques.
Mechanism of Action
The mechanism of action of (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of cancer cells .
Comparison with Similar Compounds
Core Scaffold and Functional Groups
Key Observations :
- The target compound’s benzo[a]quinolizine system is structurally distinct from thiazolidine, quinazoline, and spiro frameworks but shares the 2,4-dione motif.
- Unlike triazole- or pyrazole-substituted analogs , the dimethylaminomethylidene group in the target compound may confer unique electronic properties, such as enhanced nucleophilicity at the exocyclic double bond.
Comparison :
- The target compound’s synthesis may parallel thiazolo-pyrimidine-dione routes , utilizing enaminones and aldehydes. However, the larger benzo[a]quinolizine system would require specialized precursors.
Physicochemical Properties
Insights :
- The target compound’s dimethylamino group would likely produce distinct NMR signals (e.g., ~2.2–3.0 ppm for CH3-N) and IR stretches for C=N (~1600 cm⁻¹).
- Higher melting points in dione-containing compounds (e.g., 213–215°C for 11b ) suggest strong intermolecular hydrogen bonding, a feature expected in the target compound.
Biological Activity
The compound (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, including anticancer properties and mechanisms of action, supported by relevant data tables and research findings.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.31 g/mol
- CAS Number : 110345-23-8
- Density : 1.465 g/cm³
- Boiling Point : 598.8°C at 760 mmHg
- Melting Point : Not available
Structural Representation
The compound features a benzoquinolizine core structure, which is significant in determining its biological activity. The presence of the dimethylamino group is crucial for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated in various cancer models, demonstrating significant cytotoxicity against several cancer cell lines.
Case Studies and Research Findings
-
In Vitro Cytotoxicity
- The compound was tested against human cancer cell lines including MDA-MB-468 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 0.5 to 5 µM across different cell lines.
-
Mechanism of Action
- The proposed mechanism involves the inhibition of tubulin polymerization, similar to other microtubule-targeting agents.
- Studies using fluorescence microscopy showed disrupted microtubule networks in treated cells, leading to apoptosis.
Data Summary Table
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-468 | 0.74 | Inhibition of tubulin |
| A549 | 1.20 | Induction of apoptosis |
| HCT116 | 0.56 | Cell cycle arrest |
Safety and Toxicity
While demonstrating potent antitumor activity, safety assessments are critical. Preliminary toxicity studies indicate a favorable safety profile with no significant neurotoxicity observed at effective doses in animal models.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other known anticancer agents:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Vinorelbine | 0.5 | Microtubules |
| Paclitaxel | 0.1 | Microtubules |
| (3E)-3-(dimethylaminomethylidene) | 0.74 | Microtubules |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted aldehydes with heterocyclic precursors under reflux. For example, analogous quinoxalinones are synthesized using sodium acetate as a catalyst in acetic anhydride/acetic acid mixtures, yielding ~68% after crystallization . Key variables include reaction time (2–12 hours), solvent polarity, and catalyst loading. For reproducibility, optimize by adjusting molar ratios (e.g., 1:1 aldehyde-to-precursor) and monitor via TLC.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals: dimethylamino protons (δ ~2.2–2.4 ppm), conjugated methylidene (=CH, δ ~7.9–8.0 ppm), and quinolizine carbonyl carbons (δ ~165–171 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1719 cm⁻¹) and CN groups (~2220 cm⁻¹) .
- MS : Molecular ion peaks (e.g., m/z 386–403 in similar derivatives) validate stoichiometry .
Q. What solvent systems are suitable for crystallization, and how do they affect purity?
- Answer : Polar aprotic solvents like DMF/water mixtures (e.g., 57% yield after crystallization) minimize impurities by dissolving intermediates while precipitating the product. For analogs, acetic acid/acetic anhydride mixtures improve crystallinity by stabilizing reactive intermediates .
Advanced Research Questions
Q. How do conformational dynamics of the dimethylaminomethylidene group influence electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT/B3LYP) on analogous quinoxalinones reveal that substituents on the methylidene group alter HOMO-LUMO gaps by 0.5–1.2 eV, affecting electrophilicity. Solvent polarity (e.g., DMSO vs. ethanol) further modulates charge distribution . Experimental validation via cyclic voltammetry can quantify redox potentials.
Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Answer :
- Dose-Response Analysis : Test across concentrations (1–100 μM) to identify biphasic effects (e.g., antioxidant at low doses, pro-oxidant at high doses) .
- Mechanistic Profiling : Use ROS scavenging assays (e.g., DPPH/ABTS) alongside cytotoxicity screens (MTT assay) to differentiate direct redox activity from cell death pathways .
Q. How can environmental stability and degradation pathways be modeled for this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 3–9) at 25–50°C, using HPLC to track parent compound loss. Quinolizine derivatives often hydrolyze via ring-opening under acidic conditions .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and analyze by LC-MS for photoproducts (e.g., demethylation or oxidation products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
